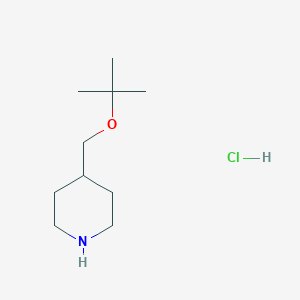

4-(tert-Butoxymethyl)piperidine hydrochloride

Description

Piperidine hydrochloride derivatives are a class of organic compounds characterized by a six-membered piperidine ring substituted with various functional groups and a hydrochloride counterion. These compounds are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable physicochemical properties and biological activity. This article focuses on comparisons with compounds bearing substituents like tert-butyl, methoxymethyl, trifluoromethyl, and azidomethyl .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-8-9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHHATOVNHLADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with tert-butyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the carbon atom in tert-butyl chloroacetate, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. After the reaction is complete, the product is typically purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

4-(tert-Butoxymethyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting diseases such as cancer and bacterial infections. For instance, derivatives of piperidine have been studied for their antibacterial properties against drug-resistant strains like Staphylococcus aureus and Enterococcus faecium, showcasing the compound's potential in combating antibiotic resistance .

2. Neuropharmacology

Research indicates that piperidine derivatives exhibit activity at G protein-coupled receptors, which are pivotal in neuropharmacology. The modulation of these receptors can lead to therapeutic effects in conditions such as schizophrenia and depression. The compound's ability to act as an allosteric modulator highlights its potential in the development of novel treatments for psychiatric disorders .

Organic Synthesis Applications

1. Synthetic Pathways

The compound is utilized in various synthetic pathways due to its ability to participate in nucleophilic substitutions and other reactions typical of piperidine derivatives. For example, it can be employed in the synthesis of complex molecules through reactions involving carbonyl compounds and amines, which are foundational in organic chemistry .

2. Key Intermediate

In synthetic organic chemistry, this compound functions as a key intermediate for producing more complex structures. Its versatility allows chemists to explore diverse synthetic routes leading to compounds with varied biological activities .

Pharmacological Studies

1. Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant strains. This positions the compound as a candidate for further development into effective antibacterial therapies .

2. Neuroprotective Effects

Preliminary research suggests that certain analogs may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. These findings warrant further investigation into how modifications of the piperidine structure can enhance therapeutic efficacy against neurodegeneration .

Case Studies

Mechanism of Action

The mechanism of action of 4-(tert-Butoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The tert-butoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical data for selected piperidine hydrochloride derivatives:

Key Observations:

- Methoxymethyl and trifluoromethyl groups improve solubility in polar solvents due to ether or electronegative fluorine atoms . Azidomethyl derivatives (e.g., ) enable bioorthogonal click chemistry for targeted drug delivery .

Biological Activity

4-(tert-Butoxymethyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butoxymethyl group, which influences its solubility and interaction with biological targets. The compound's molecular formula is C11H20ClN, and it has a molecular weight of approximately 207.74 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds, including this compound, exhibit antimicrobial properties. A study by Ladani et al. (2009) demonstrated that certain piperidine derivatives possess significant antibacterial activity against various strains of bacteria. This suggests that this compound may also have similar effects, although specific data on this compound is limited.

Histamine Receptor Antagonism

Piperidine derivatives are known to interact with histamine receptors, particularly H3 and H4 receptors. A study focusing on the synthesis of piperidine-based compounds showed that modifications in the piperidine structure can enhance antagonistic activity against these receptors. This indicates that this compound could potentially serve as a lead compound for developing new antihistamines .

Inhibition of Cathepsin Proteases

Cathepsin proteases play crucial roles in various biological processes, including immune response and tissue remodeling. Compounds similar to this compound have been evaluated for their inhibitory effects on cathepsin L, which is implicated in parasitic infections. The inhibition of cathepsin L by piperidine derivatives suggests a potential therapeutic application in treating diseases caused by parasites .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to histamine receptors, modulating neurotransmitter release and influencing physiological responses.

- Enzyme Inhibition : By inhibiting cathepsin proteases, the compound could interfere with critical pathways involved in disease progression.

- Antimicrobial Action : The structural features of the compound may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study 1: Antimicrobial Efficacy

In vitro studies have shown that related piperidine compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. These studies provide a framework for exploring the efficacy of this compound in similar assays.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Case Study 2: Histamine Receptor Activity

A comparative analysis of various piperidine derivatives revealed that modifications at the nitrogen atom significantly affect receptor affinity. The findings suggest that optimizing the structure of this compound could enhance its therapeutic profile against allergic reactions.

| Compound | H3 Receptor Affinity (pA2) | H4 Receptor Affinity (pA2) |

|---|---|---|

| Compound C | 8.49 | 8.43 |

| Compound D | TBD | TBD |

| This compound | TBD | TBD |

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural integrity of 4-(tert-Butoxymoxymethyl)piperidine hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the tert-butoxymethyl group (δ ~1.2 ppm for tert-butyl protons) and piperidine ring protons (δ ~2.5–3.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>98% by area normalization).

- Elemental Analysis (EA) : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.2 for the free base).

Q. How can the synthesis of 4-(tert-Butoxymethyl)piperidine hydrochloride be optimized for higher yields?

Methodological Answer:

- Reaction Parameter Screening : Test solvents (e.g., THF vs. DCM), bases (e.g., K₂CO₃ vs. Et₃N), and temperatures (0–60°C) to minimize side reactions.

- Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect reactive sites during alkylation steps.

- Workup Optimization : Employ aqueous washes (NaHCO₃ for neutralization) and recrystallization (ethanol/water) to isolate the hydrochloride salt with minimal impurities.

Q. What stability considerations are critical for storing this compound in laboratory settings?

Methodological Answer:

- Storage Conditions : Airtight, desiccated containers at –20°C to prevent hygroscopic degradation.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect hydrolysis of the tert-butoxymethyl group.

- Light Sensitivity : Store in amber vials to avoid photolytic cleavage, confirmed by UV-Vis spectroscopy.

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be resolved?

Methodological Answer:

- Systematic Solubility Profiling : Test solubility in polar aprotic (DMSO, DMF), protic (MeOH, H₂O), and non-polar solvents (hexane) under controlled temperature (25°C ± 1°C).

- Polymorph Screening : Use Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify polymorphic forms affecting solubility.

- Ionic Strength Effects : Evaluate solubility in buffered solutions (pH 1–7.4) to mimic physiological conditions.

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state geometries (B3LYP/6-31G*) to estimate activation energies for tert-butoxymethyl group cleavage.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar solvents to predict reaction kinetics.

- Benchmarking : Validate computational results against experimental kinetic data (e.g., rate constants from HPLC-monitored reactions).

Q. How should researchers design a kinetic study to investigate acidic hydrolysis of the tert-butoxymethyl group?

Methodological Answer:

- In Situ Monitoring : Use ¹H NMR or HPLC to track degradation in HCl (0.1–1 M) at 25–60°C.

- Rate Law Determination : Plot ln(concentration) vs. time to confirm pseudo-first-order kinetics.

- Activation Parameters : Calculate ΔH‡ and ΔS‡ via the Eyring equation using rate constants at multiple temperatures.

Q. What strategies mitigate discrepancies in reported biological activity of derivatives containing this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., tert-butyl vs. isopropyl groups) and test in standardized assays (e.g., enzyme inhibition).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare literature data, accounting for variables like cell lines or assay protocols.

- Crystallography : Resolve X-ray structures of target protein-ligand complexes to identify binding mode inconsistencies.

Data Contradiction Analysis

Q. How to address conflicting NMR data for the tert-butoxymethyl group in different deuterated solvents?

Methodological Answer:

- Solvent Effects : Compare ¹H NMR spectra in D₂O vs. DMSO-d₆ to assess hydrogen bonding or proton exchange impacts.

- Dynamic NMR : Perform variable-temperature NMR to detect conformational changes (e.g., chair-flip of piperidine ring) causing signal splitting.

Q. What methods reconcile inconsistent mass spectrometry results for the hydrochloride salt?

Methodological Answer:

- Ionization Optimization : Use matrix-assisted laser desorption/ionization (MALDI) with α-cyano-4-hydroxycinnamic acid to enhance salt adduct detection.

- Tandem MS (MS/MS) : Fragment [M+H]⁺ ions to distinguish between the parent compound and degradation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.